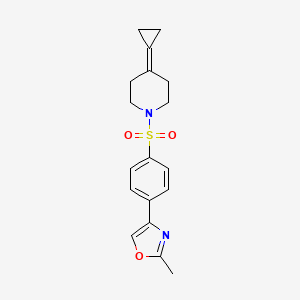

4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential therapeutic applications. The scaffold of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a versatile starting point for the synthesis of extended oxazoles. The α-sulfonyl anion derived from this scaffold reacts with alkyl halides to yield monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products has been optimized, leading to high yields of desulfonylated products, which are valuable in the synthesis of anti-inflammatory drugs like Oxaprozin .

Molecular Structure Analysis

Molecular modeling studies have revealed that the methylsulfonyl group of certain oxazole derivatives can insert deeply into the COX-2 binding site. This orientation prevents hydrogen bonding with key amino acids in the binding pocket, which is crucial for the inhibitory activity of these compounds against the cyclooxygenase isoenzymes .

Chemical Reactions Analysis

The reactivity of oxazole derivatives has been explored in various chemical reactions. For instance, Rh(II)-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles and vinyl benzoxazinanones have been developed to synthesize tricyclic 2-imidazolones with high diastereoselectivity. These reactions involve the formation of multiple new bonds in a cascade fashion . Additionally, 1-sulfonyl-1,2,3-triazoles have been used as precursors for Rh-azavinyl carbenes, which can introduce a nitrogen atom into heterocycles, leading to the formation of homochiral 3-sulfonyl-4-oxazolines with high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives have been characterized using various spectral methods, including NMR spectroscopy, FT-IR, MS, and UV-Vis. These methods have confirmed the structures of the synthesized compounds. The purity of these compounds has been assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). The cytotoxicity of these compounds has been evaluated using the Daphnia magna bioassay, indicating their potential for therapeutic applications .

Propriétés

IUPAC Name |

4-[4-(4-cyclopropylidenepiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-19-18(12-23-13)16-4-6-17(7-5-16)24(21,22)20-10-8-15(9-11-20)14-2-3-14/h4-7,12H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLGSUNOBQGGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(=C4CC4)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenyl)-2-methyloxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)

![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)